
5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) is a synthetic steroid derivative This compound is structurally related to androsterone, a naturally occurring steroid hormone with weak androgenic activity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) typically involves multiple steps:
Starting Material: The synthesis begins with 5-alpha-Androstan-3-one.
Oxime Formation: The oxime derivative is formed by reacting the brominated compound with hydroxylamine hydrochloride in the presence of a base.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride to yield the acetate ester.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate (NaSR) or primary amines (RNH2).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Steroid Derivatives: The compound is used as an intermediate in the synthesis of various steroid derivatives with potential therapeutic applications.
Biology
Enzyme Studies: It serves as a substrate or inhibitor in studies involving steroid-metabolizing enzymes.
Medicine
Drug Development: The compound’s derivatives are explored for their potential as anti-inflammatory or anti-cancer agents.
Industry
Biochemical Research: Used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) involves its interaction with specific molecular targets, such as androgen receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and molecular targets depend on the specific derivative and its structural modifications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epiandrosterone: A naturally occurring steroid hormone with weak androgenic activity.
Androsterone: Another naturally occurring steroid hormone, structurally similar but with different biological activity.
5-alpha-Androstane-3-alpha,17-beta-diol: A metabolite of dihydrotestosterone with distinct biological effects.
Uniqueness
5-alpha-Androstan-3-one, 2-bromo-17-beta-hydroxy-, O-(p-nitrophenyl)oxime, acetate (ester) is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications allow for targeted interactions with molecular receptors and enzymes, making it a valuable compound in research and potential therapeutic applications.
Propriétés
Numéro CAS |
33510-44-0 |
|---|---|
Formule moléculaire |
C27H35BrN2O5 |
Poids moléculaire |
547.5 g/mol |
Nom IUPAC |
[(3E,5S,8R,9S,10S,13S,14S,17S)-2-bromo-10,13-dimethyl-3-(4-nitrophenoxy)imino-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C27H35BrN2O5/c1-16(31)34-25-11-10-21-20-9-4-17-14-24(29-35-19-7-5-18(6-8-19)30(32)33)23(28)15-27(17,3)22(20)12-13-26(21,25)2/h5-8,17,20-23,25H,4,9-15H2,1-3H3/b29-24+/t17-,20-,21-,22-,23?,25-,26-,27-/m0/s1 |
Clé InChI |
RZOPFFIQLURKLI-QLXKODFJSA-N |
SMILES isomérique |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC(/C(=N/OC5=CC=C(C=C5)[N+](=O)[O-])/C4)Br)C)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=NOC5=CC=C(C=C5)[N+](=O)[O-])C4)Br)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


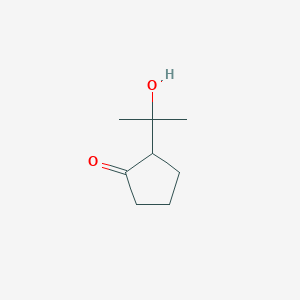
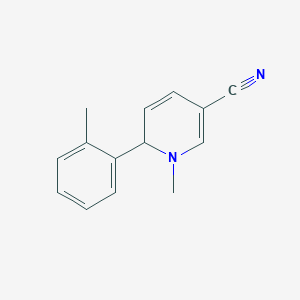
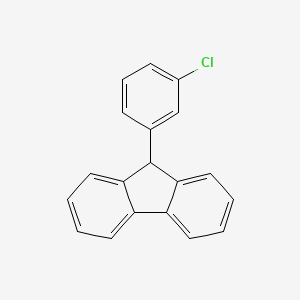
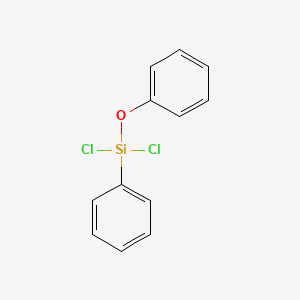
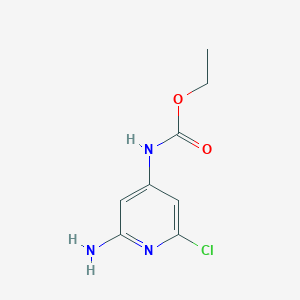

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
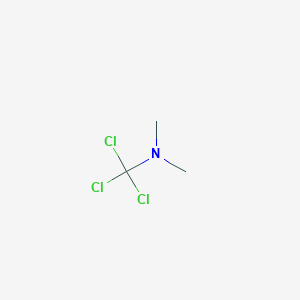
![Benz[a]anthracene, 4,7-dimethyl-](/img/structure/B14692741.png)
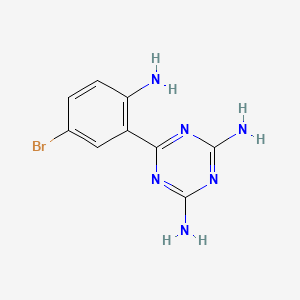
![4-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenyl}butanehydrazide](/img/structure/B14692752.png)
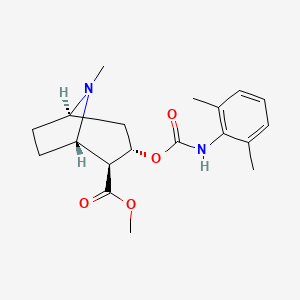
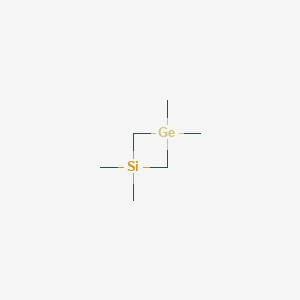
![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692766.png)
